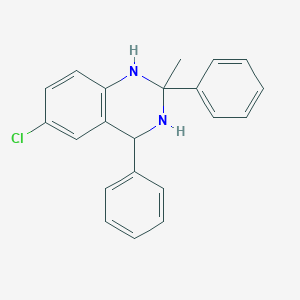
6-Chloro-2-methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: A closely related compound with a similar core structure but different substituents.
2,4-Diphenylquinazoline: Lacks the chloro and methyl groups but shares the diphenyl substituents.
6-Chloroquinazoline: Similar structure but without the diphenyl and methyl groups.
Uniqueness
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the diphenyl groups contribute to its stability and potential interactions with biological targets .
Propriétés
Numéro CAS |
84571-54-0 |
|---|---|
Formule moléculaire |
C21H19ClN2 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C21H19ClN2/c1-21(16-10-6-3-7-11-16)23-19-13-12-17(22)14-18(19)20(24-21)15-8-4-2-5-9-15/h2-14,20,23-24H,1H3 |
Clé InChI |
PTCFYPXDPWSWGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


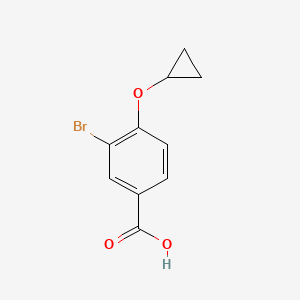


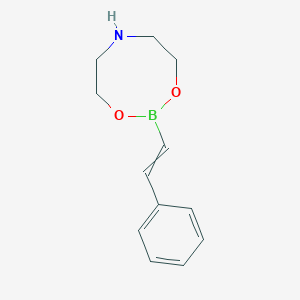
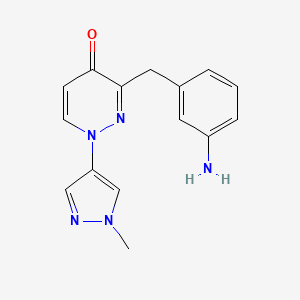
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
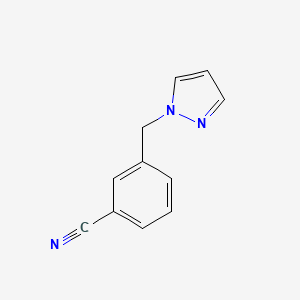
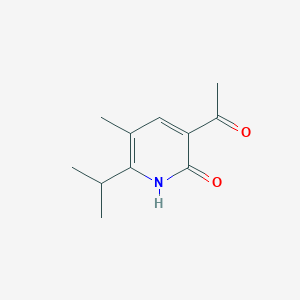
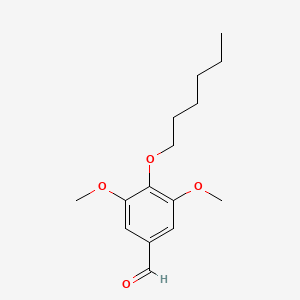
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
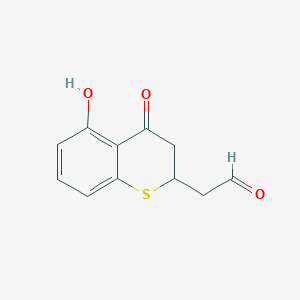
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)


